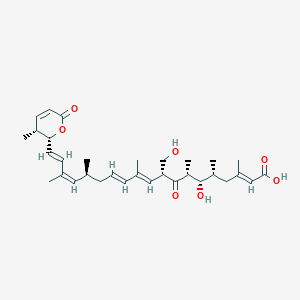

Kazusamycin B

Descripción

Propiedades

Fórmula molecular |

C32H46O7 |

|---|---|

Peso molecular |

542.7 g/mol |

Nombre IUPAC |

(2E,5R,6S,7R,9R,10E,12E,15S,16Z,18E)-6-hydroxy-9-(hydroxymethyl)-3,5,7,11,15,17-hexamethyl-19-[(2R,3R)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]-8-oxononadeca-2,10,12,16,18-pentaenoic acid |

InChI |

InChI=1S/C32H46O7/c1-20(15-22(3)11-13-28-24(5)12-14-30(36)39-28)9-8-10-21(2)17-27(19-33)32(38)26(7)31(37)25(6)16-23(4)18-29(34)35/h8,10-15,17-18,20,24-28,31,33,37H,9,16,19H2,1-7H3,(H,34,35)/b10-8+,13-11+,21-17+,22-15-,23-18+/t20-,24+,25+,26+,27+,28+,31-/m0/s1 |

Clave InChI |

OOQHBJFDAPXZJM-VYUQJBHZSA-N |

SMILES isomérico |

C[C@@H]1C=CC(=O)O[C@@H]1/C=C/C(=C\[C@@H](C)C/C=C/C(=C/[C@H](CO)C(=O)[C@H](C)[C@H]([C@H](C)C/C(=C/C(=O)O)/C)O)/C)/C |

SMILES canónico |

CC1C=CC(=O)OC1C=CC(=CC(C)CC=CC(=CC(CO)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C |

Origen del producto |

United States |

Foundational & Exploratory

Kazusamycin B: A Technical Guide to its Molecular Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kazusamycin B is a potent antitumor and antifungal antibiotic originally isolated from Streptomyces sp.. As a member of the leptomycin family of natural products, it functions as a nuclear export inhibitor, a mechanism with significant therapeutic potential in oncology. This technical guide provides a comprehensive overview of the molecular characteristics, biological activity, and relevant experimental protocols for the study of this compound.

Molecular Profile

This compound is a polyketide-derived macrolide with a complex structure. Its fundamental molecular properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₂H₄₆O₇ | |

| Molecular Weight | 542.7 g/mol | |

| CAS Number | 107140-30-7 | |

| Appearance | Colorless Film | |

| Solubility | Soluble in ethanol (B145695) and methanol. Unstable in DMSO. | |

| Storage | -20°C |

Biological Activity and Mechanism of Action

This compound exhibits potent cytotoxic activity against a range of cancer cell lines and also possesses antifungal properties. Its primary mechanism of action is the inhibition of CRM1 (Chromosome Region Maintenance 1, also known as Exportin 1 or XPO1), a key protein in the nuclear export of various proteins and RNA molecules.

Inhibition of CRM1-Mediated Nuclear Export

The CRM1 protein is responsible for chaperoning numerous cargo proteins, including tumor suppressors and cell cycle regulators, from the nucleus to the cytoplasm. This process is initiated by the formation of a ternary complex between CRM1, the cargo protein bearing a nuclear export signal (NES), and the GTP-bound form of the Ran protein (RanGTP). This complex then translocates through the nuclear pore complex. In the cytoplasm, RanGTP is hydrolyzed to RanGDP, leading to the disassembly of the complex and the release of the cargo protein.

This compound, similar to its analogue Leptomycin B, covalently binds to a critical cysteine residue (Cys528) within the NES-binding groove of CRM1. This irreversible binding event physically obstructs the association of CRM1 with its cargo proteins, effectively halting their export from the nucleus. The resulting nuclear accumulation of key regulatory proteins disrupts cellular processes and can trigger cell cycle arrest and apoptosis.

In-Depth Technical Guide: Physico-Chemical Properties of Kazusamycin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kazusamycin B is a potent antitumor antibiotic isolated from Streptomyces sp. No. 81-484.[1] It belongs to the leptomycin family of compounds and has demonstrated significant cytotoxic activity against various cancer cell lines, including murine leukemia L1210 and P388.[1][2] This technical guide provides a comprehensive overview of the physico-chemical properties of this compound, its biological activity, and detailed experimental protocols for its characterization and evaluation.

Physico-Chemical Properties

This compound is a complex polyketide with a molecular formula of C32H46O7 and a molecular weight of 542.7 g/mol .[1] Its structure was elucidated through various physico-chemical methods, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[1]

Table 1: Summary of Physico-Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C32H46O7 | [1] |

| Molecular Weight | 542.7 g/mol | [1] |

| Appearance | Colorless Film | |

| Melting Point | 53-55 °C | |

| Solubility | Soluble in methanol (B129727) and ethanol. Poorly soluble in water. | |

| Source | Streptomyces sp. No. 81-484 | [1] |

| Storage | -20°C |

Spectral Data

The structural elucidation of this compound was heavily reliant on spectroscopic analysis. While the original publication by Funaishi et al. (1987) references unambiguous 13C NMR spectral analysis, the specific peak data is detailed within the full text of the article.[1] Below is a summary of the expected spectral characteristics based on its known structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to be complex, exhibiting numerous signals in the aliphatic and olefinic regions, corresponding to the extensive carbon chain and multiple double bonds. Key signals would include those for methyl groups, methine protons on the backbone and lactone ring, and protons adjacent to hydroxyl and carbonyl groups.

-

¹³C NMR: The carbon NMR spectrum would show a large number of signals corresponding to the 32 carbon atoms in the molecule. Diagnostic peaks would include those for the carbonyl carbons of the ketone and lactone, the carbons of the numerous double bonds, and the carbons bearing hydroxyl groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by absorption bands corresponding to its various functional groups.

-

~3400 cm⁻¹ (broad): O-H stretching vibration from the hydroxyl groups.

-

~2960-2850 cm⁻¹: C-H stretching vibrations of the aliphatic portions of the molecule.

-

~1710 cm⁻¹: C=O stretching vibration of the ketone group.

-

~1735 cm⁻¹: C=O stretching vibration of the ester (lactone) group.

-

~1650 cm⁻¹: C=C stretching vibrations of the conjugated double bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in a solvent like methanol is expected to show absorption maxima characteristic of its conjugated polyene system. The exact λmax values would be indicative of the extent of conjugation within the molecule.

Biological Activity and Mechanism of Action

This compound exhibits potent antitumor activity against a range of cancer cell lines.[2] Its primary mechanism of action involves the arrest of the cell cycle at the G1 phase.[3]

Signaling Pathway of this compound-induced G1 Cell Cycle Arrest

Caption: this compound induces G1 phase cell cycle arrest.

Experimental Protocols

Isolation and Purification of this compound from Streptomyces sp.

This protocol is a generalized procedure based on standard methods for the isolation of secondary metabolites from Streptomyces.

References

An In-depth Technical Guide to the Hypothesized Biosynthetic Pathway of Kazusamycin B

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The complete biosynthetic pathway of Kazusamycin B has not been fully elucidated in publicly available scientific literature. This guide presents a hypothesized pathway based on its known chemical structure and the well-established principles of polyketide biosynthesis in Streptomyces. The experimental protocols and quantitative data are representative examples from studies on analogous polyketide antibiotics and should be adapted for specific experimental conditions.

Introduction

This compound is a potent antitumor antibiotic isolated from the fermentation broth of Streptomyces sp. No. 81-484.[1] Its chemical structure, C₃₂H₄₆O₇, features an unsaturated, branched-chain fatty acid backbone with a terminal δ-lactone ring, which is characteristic of a polyketide metabolite.[1] Polyketides are a large and diverse class of natural products synthesized by polyketide synthases (PKSs). This guide outlines a putative biosynthetic pathway for this compound, detailing the likely enzymatic steps, precursor molecules, and genetic organization.

Hypothesized Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed via a Type I modular polyketide synthase (PKS) pathway, followed by post-PKS tailoring modifications.

2.1. Polyketide Chain Assembly

The carbon skeleton of this compound is likely assembled by a modular Type I PKS. This multienzyme complex consists of a series of modules, each responsible for one cycle of chain elongation. Each module contains a set of catalytic domains that select, activate, and condense a specific extender unit onto the growing polyketide chain.

-

Loading Module: Biosynthesis is initiated by a loading module that selects a starter unit, likely an acyl-CoA derivative.

-

Elongation Modules: A series of elongation modules sequentially add extender units, which are typically malonyl-CoA or methylmalonyl-CoA. The specific number and arrangement of these modules determine the length and branching pattern of the polyketide chain. The presence of ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains within each module determines the reduction state of the β-keto group after each condensation, leading to hydroxyl, double bond, or saturated carbon centers.

-

Thioesterase Domain: The completed polyketide chain is released from the PKS by a thioesterase (TE) domain, which often catalyzes the macrolactonization to form the characteristic ring structure.

A proposed scheme for the assembly of the this compound backbone is depicted below.

2.2. Post-PKS Tailoring Modifications

Following the assembly of the polyketide backbone and its release from the PKS, a series of tailoring enzymes are proposed to modify the structure to yield the final bioactive this compound. These modifications may include:

-

Hydroxylation: Cytochrome P450 monooxygenases are commonly involved in introducing hydroxyl groups at specific positions.

-

Glycosylation: Glycosyltransferases may attach sugar moieties, although the known structure of this compound does not contain a glycosidic bond.

-

Other Modifications: Other enzymes such as methyltransferases or oxidoreductases could be involved in further structural diversification.

Data Presentation

As specific quantitative data for this compound biosynthesis is unavailable, the following table provides a template for organizing such data, populated with hypothetical values for illustrative purposes.

| Enzyme/Gene | Substrate(s) | Product(s) | Specific Activity (U/mg) | Kcat (s⁻¹) | Km (µM) |

| PKS Loading Module | Acetyl-CoA | Acetyl-ACP | 1.5 | 10 | 50 |

| PKS Module 1 (KR, DH) | Malonyl-CoA, Acetyl-ACP | Butenoyl-ACP | 0.8 | 5 | 100 |

| PKS Module 2 (KR) | Methylmalonyl-CoA, Butenoyl-ACP | 3-hydroxy-2-methyl-hexanoyl-ACP | 1.2 | 8 | 75 |

| ... | ... | ... | ... | ... | ... |

| Thioesterase | Final Polyketide-ACP | Macrolactone | 2.0 | 15 | 25 |

| Cytochrome P450 (CYP) | Macrolactone, NADPH | Hydroxylated Macrolactone | 0.5 | 3 | 150 |

Experimental Protocols

The following are generalized protocols for key experiments that would be necessary to elucidate the biosynthetic pathway of this compound.

4.1. Identification and Sequencing of the Biosynthetic Gene Cluster (BGC)

-

Genomic DNA Isolation: Isolate high-quality genomic DNA from Streptomyces sp. No. 81-484.

-

Genome Sequencing: Perform whole-genome sequencing using a long-read sequencing technology (e.g., PacBio or Oxford Nanopore) to facilitate the assembly of the complete genome.

-

BGC Identification: Use bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative polyketide synthase gene clusters within the sequenced genome.

-

Sequence Annotation: Manually annotate the identified BGC to predict the function of each open reading frame (ORF) based on homology to known PKS genes and other biosynthetic enzymes.

4.2. Gene Inactivation and Heterologous Expression

-

Gene Disruption: Inactivate candidate genes within the identified BGC in Streptomyces sp. No. 81-484 using CRISPR/Cas9-based gene editing or homologous recombination.

-

Metabolite Analysis: Analyze the metabolite profiles of the resulting mutant strains by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to identify the loss of this compound production or the accumulation of biosynthetic intermediates.

-

Heterologous Expression: Clone the entire BGC into a suitable heterologous host, such as Streptomyces coelicolor or E. coli, to confirm its role in this compound production.

4.3. In Vitro Enzymatic Assays

-

Protein Expression and Purification: Overexpress individual PKS domains or tailoring enzymes in E. coli and purify the recombinant proteins.

-

Activity Assays: Perform in vitro assays using purified enzymes and appropriate substrates to confirm their catalytic function. For example, test the activity of a putative hydroxylase using the polyketide precursor and NADPH.

-

Kinetic Analysis: Determine the kinetic parameters (Kcat and Km) of the enzymes using varying substrate concentrations and measuring the initial reaction rates.

Mandatory Visualization

Caption: Hypothesized biosynthetic pathway of this compound.

Caption: Experimental workflow for elucidating the biosynthetic pathway.

Conclusion

While the precise genetic and enzymatic details of this compound biosynthesis remain to be experimentally validated, this guide provides a robust framework based on established principles of polyketide natural product biosynthesis. The outlined experimental approaches offer a clear roadmap for researchers to fully elucidate this pathway, which could enable the bioengineering of novel Kazusamycin analogs with improved therapeutic properties. Further research into the regulatory networks governing the expression of the this compound biosynthetic gene cluster will also be crucial for optimizing its production.

References

Kazusamycin B: A Technical Guide on its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kazusamycin B, a macrolide antibiotic isolated from Streptomyces sp., has demonstrated potent anti-tumor activity across a range of cancer cell lines and in preclinical models.[1][2][3] This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action in cancer cells. The primary experimentally verified effect of this compound is the induction of G1 phase cell cycle arrest.[1] Furthermore, a plausible and compelling hypothesis, supported by its structural class, is its function as a Vacuolar-type H+-ATPase (V-ATPase) inhibitor. This guide will detail the direct experimental evidence for cell cycle modulation and explore the downstream consequences of putative V-ATPase inhibition, including the disruption of lysosomal pH and the subsequent impact on critical signaling pathways such as apoptosis and mTOR.

Confirmed Cellular Effects of this compound

Potent Anti-cancer Activity

This compound exhibits significant cytotoxicity against various cancer cell lines, with IC50 values typically in the low nanomolar range. This potent activity has been observed in both in vitro and in vivo studies, highlighting its potential as a therapeutic agent.[1][2]

Induction of G1 Phase Cell Cycle Arrest

A key experimentally determined mechanism of action of this compound is its ability to halt cell cycle progression. Studies on L1210 leukemia cells have shown that this compound arrests synchronized cells in the G1 phase.[1] This arrest prevents cancer cells from entering the S phase, thereby inhibiting DNA replication and proliferation. Additionally, a delay in the initiation of metaphase has been noted.[1]

Moderate Inhibition of RNA Synthesis

This compound has been observed to moderately inhibit RNA synthesis in L1210 cells.[1] However, it is suggested that this may be a secondary effect resulting from the drug-induced structural changes within the nucleus.[1]

Hypothesized Primary Mechanism of Action: V-ATPase Inhibition

While direct enzymatic assays on this compound's V-ATPase inhibitory activity are not yet published, its structural classification as a macrolide antibiotic, similar to known V-ATPase inhibitors like Bafilomycin A1, strongly suggests this as its primary mechanism of action. V-ATPases are proton pumps crucial for acidifying intracellular compartments, most notably lysosomes. Inhibition of V-ATPase leads to a cascade of downstream effects detrimental to cancer cell survival.

Disruption of Lysosomal Acidification

The primary consequence of V-ATPase inhibition is the failure to maintain the acidic pH of the lysosomal lumen. This disruption of the proton gradient has profound implications for several cellular processes that are critical for cancer cell homeostasis and growth.

Downstream Signaling Pathways Affected by Putative V-ATPase Inhibition

The inhibition of lysosomal acidification by this compound is hypothesized to trigger the following key anti-cancer signaling pathways:

Induction of Apoptosis

Disruption of lysosomal pH can initiate apoptosis through multiple mechanisms. The impairment of autophagic flux due to lysosomal dysfunction can lead to the accumulation of damaged organelles and proteins, triggering the intrinsic apoptotic pathway. This pathway involves the release of cytochrome c from the mitochondria, leading to the activation of caspases and subsequent programmed cell death.

Modulation of the mTOR Signaling Pathway

The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and survival, and its activity is tightly linked to lysosomal function. V-ATPase plays a role in the amino acid-sensing machinery that activates mTORC1 at the lysosomal surface. By inhibiting V-ATPase, this compound may disrupt this process, leading to the downregulation of mTORC1 signaling. This would, in turn, inhibit protein synthesis and cell growth, contributing to the anti-tumor effect.

Quantitative Data

The following tables summarize the available quantitative data on the anti-cancer activity of this compound.

| Cell Line | IC50 (µg/mL) | Reference |

| L1210 Leukemia | 0.0018 | [3] |

| HeLa | ~0.001 (1 ng/mL) | |

| Table 1: In Vitro Cytotoxicity of this compound |

| Cell Line | IC100 (µg/mL) | Reference |

| P388 Leukemia | 0.0016 | [3] |

| Table 2: In Vitro Cytotoxicity of this compound |

Experimental Protocols

Cell Cycle Analysis of L1210 Cells

-

Cell Culture and Synchronization: L1210 leukemia cells were cultured in a suitable medium. For cell synchronization at the G1/S boundary, a double thymidine (B127349) block method was employed.

-

This compound Treatment: Synchronized cells were treated with this compound at a concentration of 5 ng/mL.

-

Flow Cytometry: At various time points post-treatment, cells were harvested, fixed in ethanol, and stained with a fluorescent DNA intercalating agent (e.g., propidium (B1200493) iodide). The DNA content of the cells was then analyzed using a flow cytometer to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

-

Data Analysis: The percentage of cells in each phase of the cell cycle was quantified to determine the effect of this compound on cell cycle progression.[1]

Visualizations

Caption: Experimental workflow for determining this compound-induced G1 cell cycle arrest.

Caption: Proposed mechanism of action of this compound in cancer cells.

References

Unraveling the Cytocidal Action of Kazusamycin B Against Leukemia Cells: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the cytocidal (cell-killing) activity of Kazusamycin B, a potent antitumor antibiotic, against leukemia cells. Tailored for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of this compound's mechanism of action, presents key quantitative data, details experimental methodologies, and visualizes the underlying cellular pathways.

Core Findings on Cytocidal Activity

This compound exhibits significant cytocidal effects against murine leukemia cell lines, L1210 and P388. The compound induces cell death and inhibits cell proliferation at very low concentrations, highlighting its potential as a potent anti-leukemic agent.

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic efficacy of this compound against L1210 and P388 leukemia cells.

| Cell Line | Parameter | Concentration (µg/mL) | Reference |

| L1210 | IC50 | 0.0018 | [1] |

| P388 | IC100 | 0.0016 | [1] |

IC50: The concentration of a drug that is required for 50% inhibition in vitro. IC100: The concentration of a drug that is required for 100% inhibition in vitro.

Mechanism of Action: A Dual Approach

The cytocidal activity of this compound against leukemia cells is primarily attributed to two key mechanisms: the induction of G1 phase cell cycle arrest and the inhibition of RNA synthesis.[2][3]

G1 Phase Cell Cycle Arrest

This compound effectively halts the progression of the cell cycle at the G1 phase in L1210 leukemia cells.[2][3] This arrest prevents the cells from entering the S phase, during which DNA replication occurs, thereby inhibiting proliferation. The G1 phase is a critical checkpoint controlled by a complex interplay of cyclins and cyclin-dependent kinases (CDKs). While the precise molecular targets of this compound within the G1 checkpoint machinery are not yet fully elucidated, the arrest suggests an interference with the activity of key regulatory proteins such as Cyclin D, CDK4, CDK6, Cyclin E, and CDK2.

Conceptual Signaling Pathway for G1 Phase Cell Cycle Arrest

Caption: Hypothesized mechanism of this compound-induced G1 cell cycle arrest.

Inhibition of RNA Synthesis

This compound has been observed to moderately but specifically inhibit RNA synthesis in L1210 cells within two hours of exposure.[2][3] This inhibition of transcription further contributes to the cessation of cell growth and proliferation, as the production of essential proteins is halted. The exact mechanism by which this compound inhibits RNA synthesis is a subject for further investigation but may involve direct or indirect interference with the function of RNA polymerases.

Conceptual Workflow for RNA Synthesis Inhibition

References

The Pivotal Role of the Delta-Lactone Ring in the Biological Activity of Kazusamycin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kazusamycin B, a potent antitumor antibiotic isolated from Streptomyces sp., has demonstrated significant cytocidal activities against various cancer cell lines. Its unique chemical architecture, characterized by an unsaturated, branched-chain fatty acid terminating in a delta-lactone ring, has been a focal point of structure-activity relationship (SAR) studies. This technical guide provides an in-depth analysis of the critical role of the delta-lactone ring in the biological activity of this compound and its analogs. Through a comprehensive review of available literature, this document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular interactions and experimental workflows. The evidence strongly suggests that the α,β-unsaturated nature of the delta-lactone moiety is a key determinant of both the potent cytotoxicity and the associated toxicity of the kazusamycin family of compounds.

Introduction

This compound is a member of the kazusamycin family of natural products, which also includes Kazusamycin A. These compounds have garnered significant interest in the field of oncology due to their potent antitumor properties. Structurally, this compound is a C32 unsaturated fatty acid featuring a terminal six-membered delta-lactone ring.[1] This lactone moiety, particularly its α,β-unsaturation, has been hypothesized to be a key reactive center responsible for the molecule's biological effects. This guide will delve into the experimental evidence that elucidates the function of this critical structural feature.

The Delta-Lactone Ring: A Key to Cytotoxicity and Toxicity

The delta-lactone ring in this compound is not merely a passive structural element but an active participant in its molecular mechanism of action. The electrophilic nature of the α,β-unsaturated lactone makes it susceptible to nucleophilic attack, a reactivity that is believed to be central to its biological activity.

Structure-Activity Relationship Studies

A pivotal study by Ando et al. on Kazusamycin A, a close analog of this compound, provided direct evidence for the role of the delta-lactone ring.[2] In this research, novel derivatives of Kazusamycin A were synthesized with modifications to the α,β-unsaturated delta-lactone moiety aimed at decreasing its reactivity to Michael-type additions.[2]

The rationale behind these modifications was to investigate whether the potent cytotoxicity could be dissociated from the observed hepatic toxicity. It was hypothesized that the high reactivity of the lactone ring, while contributing to the antitumor effect, was also responsible for off-target effects leading to toxicity.

The study revealed that two of the synthesized derivatives, where the exocyclic double bond of the lactone was modified, exhibited cytotoxicity against the human pancreatic adenocarcinoma (HPAC) cell line comparable to that of the parent Kazusamycin A.[2] Crucially, these derivatives demonstrated significantly lower hepatic toxicity.[2] This finding strongly suggests that the high reactivity of the α,β-unsaturated delta-lactone is a major contributor to the toxicity of kazusamycins, and that modulating this reactivity can lead to a more favorable therapeutic index.

Quantitative Analysis of Cytotoxicity

While the specific IC50 values for the Kazusamycin A derivatives from the aforementioned study are not publicly available in the abstract, the qualitative description of "comparable potency" indicates that the core pharmacophore responsible for cytotoxicity is not entirely dependent on the high reactivity of the Michael acceptor.[2] It is plausible that the overall shape of the molecule and the presence of the lactone ring itself are crucial for binding to its cellular target, while the α,β-unsaturation enhances this interaction, albeit at the cost of increased off-target reactivity and toxicity.

This compound itself exhibits potent cytocidal activity against a range of tumor cell lines. For instance, it has reported IC50 values of 0.0018 µg/mL against L1210 leukemia cells and an IC100 of 0.0016 µg/mL against P388 leukemia cells.[1] The IC50 against the growth of various tumor cells is generally around 1 ng/mL after a 72-hour exposure.[3]

Table 1: Cytotoxicity of this compound Against Various Cell Lines

| Cell Line | IC50 (ng/mL) | Reference |

| L1210 Leukemia | ~1.8 | [1] |

| P388 Leukemia | <1.6 (IC100) | [1] |

| Various Tumor Cells | ~1 | [3] |

Mechanism of Action: Cell Cycle Arrest

The cytotoxic effects of this compound are, at least in part, attributable to its ability to disrupt the normal progression of the cell cycle.

G1 Phase Arrest in L1210 Cells

Studies on cultured L1210 leukemia cells have shown that this compound arrests the cell cycle at the G1 phase.[4] This effect was observed in both synchronized and asynchronized cell populations. Furthermore, the treatment led to a moderate and specific inhibition of RNA synthesis within 2 hours.[4] However, it is suggested that this inhibition of RNA synthesis might be a secondary effect resulting from structural abnormalities induced in the nuclei by the antibiotic.[4]

The following diagram illustrates the logical relationship between this compound treatment and its effect on the cell cycle.

Experimental Protocols

This section provides an overview of the methodologies employed in the key studies cited.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of this compound and its analogs is typically determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

General Protocol:

-

Cell Seeding: Cancer cells (e.g., L1210, HPAC) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound or its analogs for a specified period (e.g., 72 hours).

-

MTT Addition: Following incubation, MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow for formazan crystal formation.

-

Solubilization: A solubilizing agent (e.g., DMSO, acidified isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

The following diagram outlines the workflow for a typical MTT cytotoxicity assay.

Cell Cycle Analysis by Flow Cytometry

The effect of this compound on the cell cycle is analyzed using flow cytometry with a DNA-staining dye such as propidium (B1200493) iodide (PI).

Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of fluorescence emitted by a stained cell is directly proportional to its DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G1, S, and G2/M).

General Protocol:

-

Cell Treatment: L1210 cells are treated with this compound for various time points.

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) to permeabilize the cell membrane.

-

RNAse Treatment: The fixed cells are treated with RNase to prevent the staining of double-stranded RNA by PI.

-

Propidium Iodide Staining: The cells are then stained with a solution containing propidium iodide.

-

Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. The fluorescence intensity of thousands of individual cells is measured.

-

Data Analysis: The resulting data is plotted as a histogram of DNA content, from which the percentage of cells in each phase of the cell cycle can be quantified.

The following diagram illustrates the workflow for cell cycle analysis using propidium iodide staining.

Conclusion and Future Directions

Future research in the development of kazusamycin-based anticancer agents should focus on the following areas:

-

Systematic Modification of the Lactone Ring: Further synthesis and evaluation of analogs with varying reactivity at the delta-lactone ring are warranted to finely tune the balance between cytotoxicity and toxicity.

-

Identification of the Cellular Target(s): Elucidating the specific molecular target(s) of this compound will provide a deeper understanding of its mechanism of action and enable more rational drug design.

-

In Vivo Efficacy of Less Toxic Analogs: The promising in vitro results of the less reactive Kazusamycin A derivatives need to be validated in preclinical in vivo models of cancer to assess their therapeutic potential.

By continuing to explore the structure-activity relationships of this fascinating class of natural products, it may be possible to develop novel and effective cancer therapeutics with improved safety profiles.

References

Kazusamycin B: A Novel Antitumor Antibiotic with Potent Cytocidal Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Kazusamycin B, a novel antibiotic isolated from Streptomyces sp., has demonstrated significant potential as an antitumor agent. Possessing a molecular formula of C32H46O7, this compound exhibits potent cytocidal activities against a range of cancer cell lines, both in vitro and in vivo. Its primary mechanism of action involves the induction of cell cycle arrest at the G1 phase and a moderate inhibition of RNA synthesis. This technical guide provides a comprehensive overview of the current understanding of this compound, including its cytotoxic efficacy, proposed mechanisms of action, and detailed experimental protocols for its study.

Introduction

The search for novel therapeutic agents with potent and selective antitumor activity is a cornerstone of oncological research. Natural products, particularly those derived from microbial sources, have historically been a rich source of anticancer drugs. This compound, isolated from the fermentation broth of Streptomyces sp. No. 81-484, has emerged as a promising candidate in this arena. Early studies have highlighted its potent in vitro activity against leukemia cell lines and a broad spectrum of antitumor effects in vivo against various murine tumor models. This document aims to consolidate the available technical information on this compound to serve as a valuable resource for researchers in the field of oncology and drug discovery.

Quantitative Data Presentation

The antitumor efficacy of this compound has been quantified in several studies. The following tables summarize the key in vitro and in vivo data.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |

| L1210 | Murine Leukemia | 0.0018 µg/mL (1.8 ng/mL) | Not Specified | [1] |

| P388 | Murine Leukemia | 0.0016 µg/mL (IC100) | Not Specified | [1] |

| Various Tumor Cells | Various | ~1 ng/mL | 72 hours | |

| HeLa | Human Cervical Cancer | ~1 ng/mL | 72 hours |

Table 2: In Vivo Antitumor Activity of this compound in Murine Models

| Tumor Model | Treatment Schedule | Efficacy | Reference |

| Sarcoma 180 (S180) | Intraperitoneal injection | Effective growth inhibition | |

| P388 Leukemia | Intraperitoneal injection | Effective growth inhibition | |

| EL-4 Lymphoma | Intraperitoneal injection | Effective growth inhibition | |

| B16 Melanoma | Intraperitoneal injection | Effective growth inhibition | |

| Doxorubicin-resistant P388 | Intraperitoneal injection | Active | |

| L5178Y-ML (Hepatic Metastases) | Not Specified | Active | |

| 3LL (Pulmonary Metastases) | Not Specified | Active | |

| Ehrlich Carcinoma | Single, intermittent, and successive injections | Almost equally effective | |

| IMC Carcinoma | Single, intermittent, and successive injections | Almost equally effective | |

| Meth A Fibrosarcoma | Successive injections | More effective than single or intermittent | |

| Lewis Lung Carcinoma | Successive injections | More effective than single or intermittent |

Mechanism of Action

The primary mechanism of the antitumor action of this compound is the induction of cell cycle arrest at the G1 phase. This is complemented by a moderate inhibitory effect on RNA synthesis. While the precise molecular targets of this compound are yet to be fully elucidated, a hypothesized signaling pathway for G1 arrest and a potential subsequent apoptotic pathway are presented below.

Hypothesized Signaling Pathway for G1 Cell Cycle Arrest

Based on the established mechanisms of G1 phase regulation, it is plausible that this compound impacts the core cell cycle machinery. A likely pathway involves the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners, which in turn control the phosphorylation status of the Retinoblastoma protein (Rb).

Caption: Hypothesized G1 cell cycle arrest pathway induced by this compound.

Hypothesized Apoptotic Pathway

Prolonged cell cycle arrest can lead to apoptosis, or programmed cell death. While direct evidence for this compound-induced apoptosis is limited, a plausible mechanism would involve the intrinsic (mitochondrial) pathway, a common outcome for cells with irreparable DNA damage or cell cycle disruption.

Caption: Hypothesized intrinsic apoptotic pathway following this compound-induced cell cycle arrest.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the antitumor properties of this compound. The following are standard protocols for key in vitro assays.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well microtiter plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used for the drug).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for the MTT cytotoxicity assay.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

-

6-well plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization, collect the supernatant containing any floating cells, and combine with the detached cells.

-

Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

-

Data Analysis: Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

The Biological Activity of the Kazusamycin B Fatty Acid Chain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kazusamycin B is a potent antitumor antibiotic isolated from Streptomyces sp. No. 81-484.[1][2] Structurally, it is characterized as an unsaturated, branched-chain fatty acid with a terminal delta-lactone ring.[3] This natural product has demonstrated significant cytocidal activities against a broad spectrum of cancer cell lines, even those resistant to conventional chemotherapeutics like doxorubicin.[2] The primary mechanism of action of this compound involves the inhibition of cell growth through the induction of cell cycle arrest at the G1 phase.[4] While the entire molecule contributes to its bioactivity, the unique fatty acid chain is believed to play a crucial role. This technical guide provides an in-depth analysis of the biological activity of this compound, with a particular focus on the contribution of its fatty acid component, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Chemical Structure and the Role of the Fatty Acid Chain

This compound is a polyketide-derived fatty acid with the molecular formula C₃₂H₄₆O₇ and a molecular weight of 542.[1] Its structure is closely related to Kazusamycin A.[2][5] While direct structure-activity relationship (SAR) studies involving systematic modification of the fatty acid chain of this compound are not extensively reported in publicly available literature, studies on the related Kazusamycin A suggest that the active site is composed of conjugated double bonds, a carboxylic acid, and hydroxyl moieties within the fatty acid chain.[3] These features likely contribute to the molecule's ability to interact with its cellular targets and exert its cytotoxic effects.

Quantitative Biological Activity Data

This compound exhibits potent cytotoxic activity against a range of tumor cell lines, with IC50 values typically in the nanomolar to picomolar range. The following table summarizes the reported in vitro cytotoxicity data.

| Cell Line | IC50 (µg/mL) | IC100 (µg/mL) | Exposure Time (hours) | Reference |

| L1210 Leukemia | 0.0018 | - | 72 | [1] |

| P388 Leukemia | - | 0.0016 | 72 | [1] |

| HeLa | ~0.001 | - | 72 | [6] |

| Various Tumor Cells | ~0.001 | - | 72 | [2] |

Mechanism of Action

The primary mechanism of action of this compound is the induction of cell cycle arrest at the G1 phase, which prevents cancer cells from progressing to the S phase and replicating their DNA.[4] This is a common mechanism for many anticancer agents. Additionally, this compound has been observed to moderately inhibit RNA synthesis.[4] While the precise molecular targets of this compound have not been fully elucidated, its ability to induce apoptosis is a key contributor to its antitumor activity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of this compound on cancer cell lines.

-

Cell Plating: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired exposure time (e.g., 72 hours).

-

MTT Addition: Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS). Add 10 µL of the MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of this compound on cell cycle progression.

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while vortexing gently. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of a staining solution containing propidium (B1200493) iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the fluorescence emission at approximately 610 nm.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to investigate the molecular mechanism of this compound-induced apoptosis.

-

Protein Extraction: Treat cells with this compound, harvest, and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Denature the protein lysates and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Visualizations

While the precise signaling pathways modulated by this compound have not been definitively identified in the literature, its known biological activities—G1 cell cycle arrest and induction of apoptosis—allow for the formulation of hypothesized pathways.

Hypothesized Signaling Pathway for this compound-Induced G1 Cell Cycle Arrest

The G1 phase of the cell cycle is regulated by cyclin-dependent kinases (CDKs), particularly CDK4/6 and CDK2, which are activated by D-type and E-type cyclins, respectively. These complexes phosphorylate the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor and subsequent transcription of genes required for S phase entry. A plausible mechanism for this compound-induced G1 arrest is the upregulation of CDK inhibitors (CKIs) such as p21 or p27, which would inhibit the activity of the CDK-cyclin complexes.

Caption: Hypothesized signaling pathway for this compound-induced G1 cell cycle arrest.

Hypothesized Signaling Pathway for this compound-Induced Apoptosis

This compound's cytotoxic effects culminate in apoptosis. A common mechanism for apoptosis induction by natural products involves the intrinsic (mitochondrial) pathway. This pathway is regulated by the Bcl-2 family of proteins, where pro-apoptotic members like Bax and Bak permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c. Cytochrome c then initiates a caspase cascade, ultimately leading to cell death. It is plausible that this compound, possibly through its interaction with the fatty acid chain, perturbs mitochondrial function or modulates the expression of Bcl-2 family proteins to favor apoptosis.

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for investigating the biological activity of this compound.

Caption: General experimental workflow for studying this compound's bioactivity.

Conclusion and Future Directions

This compound is a highly potent antitumor agent with a clear mechanism of action involving G1 cell cycle arrest and induction of apoptosis. While the precise molecular targets and the specific signaling pathways it modulates remain to be fully elucidated, the available data strongly suggest that its unique unsaturated and branched fatty acid chain is critical for its biological activity. Future research should focus on the synthesis of this compound analogs with systematic modifications to the fatty acid chain to perform detailed structure-activity relationship studies. Furthermore, unbiased "omics" approaches, such as transcriptomics and proteomics, could be employed to identify the direct cellular targets and the specific signaling cascades affected by this promising natural product. A deeper understanding of the role of the fatty acid chain will be invaluable for the rational design of novel and more effective Kazusamycin-based anticancer therapeutics.

References

- 1. This compound, a novel antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antitumor effect of this compound on experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Studies on the new antibiotic kazusamycin and related substances] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A new antitumor antibiotic, kazusamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antitumor activity of a new antibiotic, kazusamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of RNA Synthesis Inhibition by Kazusamycin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kazusamycin B, a potent antitumor antibiotic isolated from Streptomyces sp., exhibits significant cytotoxic effects against a range of cancer cell lines. A key aspect of its mechanism of action is the inhibition of RNA synthesis. This technical guide provides a comprehensive overview of the current understanding of how this compound disrupts this fundamental cellular process. Evidence points towards an indirect mechanism of action, where the inhibition of transcription is a downstream consequence of morphological changes within the cell nucleus, specifically nuclear condensation. This document consolidates the available quantitative data, details relevant experimental protocols, and presents visual representations of the proposed mechanism and experimental workflows to support further research and drug development efforts in this area.

Introduction

This compound is a macrolide antibiotic that has garnered interest for its potent cytotoxic and antitumor properties. Its ability to induce cell cycle arrest and apoptosis in cancer cells has been documented, with low IC50 values reported across various cell lines. Central to its anticancer activity is its effect on macromolecular synthesis. Notably, this compound has been shown to moderately and specifically inhibit RNA synthesis. This guide delves into the specifics of this inhibitory action, presenting the foundational data and methodologies for its study. Understanding the precise mechanism by which this compound curtails RNA synthesis is crucial for its potential development as a therapeutic agent.

Quantitative Data on the Biological Activity of this compound

The biological activity of this compound has been quantified through various studies, primarily focusing on its cytotoxicity and, to a lesser extent, its impact on RNA synthesis. The available data are summarized below for comparative analysis.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

| Cell Line | IC50 (ng/mL) | IC50 (nM)¹ | Exposure Time | Reference |

| L1210 (Murine Leukemia) | 1.8 | 3.32 | Not Specified | [1] |

| P388 (Murine Leukemia) | ~1 | ~1.84 | 72 hours | [2] |

| HeLa (Human Cervical Cancer) | ~1 | ~1.84 | 72 hours | [2] |

¹Calculated based on a molecular weight of 542.7 g/mol .

Table 2: Inhibition of RNA Synthesis by this compound

| Cell Line | Concentration Range (ng/mL) | Observation | Time Point | Reference |

| L1210 (Murine Leukemia) | 5 - 50 | Moderate and specific inhibition | 2 hours | [2] |

Note: Specific quantitative data on the percentage of RNA synthesis inhibition at different concentrations of this compound are not available in the cited literature. The effect is described qualitatively as "moderate and specific."

Mechanism of RNA Synthesis Inhibition

Current evidence suggests that this compound does not directly target the transcriptional machinery, such as RNA polymerase. Instead, its inhibitory effect on RNA synthesis is considered a secondary consequence of its impact on nuclear morphology.

Studies have shown that treatment of L1210 cells with this compound leads to significant changes in the intranuclear structure, including abnormal condensation of the nucleus.[2] This alteration of the nuclear architecture is proposed to create an environment that is non-conducive to transcription, thereby leading to a reduction in RNA synthesis. This indirect mechanism distinguishes this compound from classical RNA synthesis inhibitors that directly bind to and inhibit RNA polymerase.

Proposed Logical Pathway of RNA Synthesis Inhibition

The following diagram illustrates the hypothesized sequence of events leading to the inhibition of RNA synthesis by this compound.

Experimental Protocols

This section provides a detailed methodology for a key experiment used to assess the inhibition of RNA synthesis by this compound. While the precise, detailed protocol from the original study on this compound is not fully available, the following represents a standard and widely accepted method for this type of analysis.

Measurement of RNA Synthesis Inhibition using [³H]-Uridine Incorporation Assay

This assay measures the rate of new RNA synthesis by quantifying the incorporation of a radiolabeled precursor, [³H]-uridine, into newly transcribed RNA molecules.

Objective: To determine the effect of this compound on the rate of RNA synthesis in cultured cancer cells.

Materials:

-

Cultured cancer cells (e.g., L1210 murine leukemia cells)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (in a suitable solvent like DMSO)

-

[³H]-uridine (specific activity ~25-50 Ci/mmol)

-

Phosphate-buffered saline (PBS), ice-cold

-

Trichloroacetic acid (TCA), 10% (w/v) solution, ice-cold

-

Ethanol (B145695), 70% (v/v), ice-cold

-

Scintillation fluid

-

Scintillation counter

-

Multi-well culture plates (e.g., 24-well plates)

-

Cell scraper or trypsin

Procedure:

-

Cell Seeding: Seed the cells in a multi-well plate at a density that allows for logarithmic growth during the experiment and incubate overnight.

-

Drug Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 50 ng/mL). Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of the drug solvent used. Incubate for a predetermined time (e.g., 2 hours).

-

Radiolabeling: Add [³H]-uridine to each well to a final concentration of 1-2 µCi/mL. Incubate for a short period (e.g., 30-60 minutes) to label newly synthesized RNA.

-

Termination of Labeling: Place the culture plate on ice to stop the metabolic processes.

-

Cell Lysis and Precipitation:

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

For adherent cells, lyse them directly in the wells. For suspension cells, pellet them by centrifugation and then lyse.

-

Add ice-cold 10% TCA to each well/tube to precipitate the macromolecules (including RNA, DNA, and proteins).

-

Incubate on ice for 30 minutes.

-

-

Washing:

-

Aspirate the TCA solution.

-

Wash the precipitate twice with ice-cold 70% ethanol to remove unincorporated [³H]-uridine.

-

-

Solubilization and Scintillation Counting:

-

Dissolve the precipitate in a suitable solubilizing agent (e.g., 0.1 M NaOH).

-

Transfer the solubilized sample to a scintillation vial.

-

Add scintillation fluid and mix well.

-

Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Normalize the CPM values to the protein concentration of each sample, if necessary.

-

Express the results as a percentage of the vehicle control.

-

Plot the percentage of RNA synthesis inhibition against the concentration of this compound.

-

Experimental Workflow Diagram

The following diagram outlines the workflow for the [³H]-uridine incorporation assay.

Conclusion and Future Directions

This compound presents an interesting case of an antitumor antibiotic that inhibits RNA synthesis through an indirect mechanism linked to the disruption of nuclear architecture. While its potent cytotoxicity is well-established, a deeper understanding of its molecular interactions is necessary for its therapeutic development.

Future research should focus on:

-

Elucidating the direct molecular target(s) of this compound: Identifying the cellular components with which this compound directly interacts to induce nuclear condensation is a critical next step.

-

Quantitative analysis of RNA synthesis inhibition: Performing detailed dose-response and time-course studies to precisely quantify the extent of RNA synthesis inhibition will be crucial for a complete pharmacological profile.

-

Investigating the signaling pathways involved in nuclear morphology changes: Understanding the cascade of events that leads from drug-target interaction to nuclear condensation will provide valuable insights into its mechanism of action.

-

Exploring the specificity of inhibition: Determining whether this compound affects the synthesis of all types of RNA (mRNA, rRNA, tRNA) equally or shows a preference for a particular class of transcripts would further refine our understanding of its effects.

By addressing these research questions, the scientific community can better evaluate the potential of this compound as a novel anticancer agent and potentially uncover new therapeutic targets within the complex processes of nuclear organization and transcription.

References

Unraveling the Mechanism of G1 Cell Cycle Arrest by Kazusamycin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kazusamycin B, a potent antitumor antibiotic, has demonstrated significant efficacy in inhibiting the proliferation of various cancer cell lines. A key mechanism underlying its cytostatic effect is the induction of cell cycle arrest at the G1 phase. This technical guide provides an in-depth exploration of the molecular mechanisms governing this compound-induced G1 arrest, with a focus on the pivotal roles of key cell cycle regulatory proteins. We will delve into the experimental methodologies used to elucidate this pathway, present quantitative data from relevant studies, and visualize the intricate signaling cascades involved. This document aims to serve as a comprehensive resource for researchers and professionals in oncology and drug development seeking to understand and potentially exploit the cell cycle inhibitory properties of this compound.

Introduction

The cell cycle is a fundamental process that governs the replication and division of cells. It is tightly regulated by a complex network of proteins, including cyclins and cyclin-dependent kinases (CDKs), which drive the progression through different phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). The G1 phase is a critical checkpoint where the cell commits to another round of division. Dysregulation of this checkpoint is a hallmark of cancer, leading to uncontrolled cell proliferation.

This compound is a macrolide antibiotic that has been shown to exhibit potent antitumor activities. One of its key mechanisms of action is the induction of cell cycle arrest, specifically at the G1 phase, in cancer cells such as the L1210 leukemia cell line. This guide will provide a detailed overview of the molecular events that lead to this G1 arrest, offering insights for further research and therapeutic development.

Quantitative Data on this compound-Induced G1 Arrest

The efficacy of this compound in inducing G1 phase cell cycle arrest has been quantified in various studies. The following table summarizes key quantitative data, providing a comparative overview of its effects.

| Cell Line | Treatment Concentration | Duration of Treatment | Percentage of Cells in G1 Phase (Control) | Percentage of Cells in G1 Phase (Treated) | Fold Change in G1 Population | Reference |

| L1210 | Not Specified | > 12 hours | Not Specified | Increased | Not Specified |

Note: Specific quantitative data on the percentage of cells in the G1 phase following this compound treatment is limited in the currently available literature. The provided reference confirms a G1 arresting effect but does not specify the exact percentages.

The Molecular Mechanism of G1 Arrest

The G1 phase of the cell cycle is primarily controlled by the interplay of G1 cyclins (such as cyclin D and cyclin E) and their associated CDKs (CDK4, CDK6, and CDK2). The activity of these cyclin-CDK complexes is, in turn, negatively regulated by CDK inhibitors (CKIs) like p21WAF1/CIP1 and p27KIP1. The tumor suppressor protein p53 is a key upstream regulator of p21.

While direct experimental evidence detailing the complete signaling cascade for this compound is still emerging, the established mechanisms of G1 arrest strongly suggest the involvement of the p53-p21-CDK pathway. A plausible upstream mechanism for this compound's action is the inhibition of vacuolar-type H+-ATPase (V-ATPase). V-ATPase inhibition is known to disrupt various signaling pathways, including those that regulate cell proliferation.

The Role of V-ATPase Inhibition

Vacuolar-type H+-ATPases are proton pumps essential for the acidification of intracellular compartments and are implicated in various cellular processes, including signal transduction. Inhibition of V-ATPase can disrupt pathways like the Wnt/β-catenin signaling cascade. The Wnt pathway is a critical regulator of cyclin D1 expression. Therefore, it is hypothesized that this compound, by inhibiting V-ATPase, could modulate Wnt signaling, leading to downstream effects on the cell cycle machinery.

The p53-p21 Signaling Axis

In response to cellular stress, such as that induced by cytotoxic agents, the tumor suppressor p53 is activated. Activated p53 transcriptionally upregulates the expression of the CDK inhibitor p21. p21 then binds to and inhibits the activity of cyclin D-CDK4/6 and cyclin E-CDK2 complexes. This inhibition prevents the phosphorylation of the retinoblastoma protein (Rb), a key step for the G1-S transition. Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for DNA synthesis and thereby halting the cell cycle in G1.

Downregulation of G1 Cyclins and CDKs

The arrest in the G1 phase is often accompanied by a decrease in the expression of key G1 cyclins and CDKs. The inhibition of cyclin D1 and CDK4 is a central event in G1 arrest.

Experimental Protocols

The investigation of this compound-induced G1 cell cycle arrest involves several key experimental techniques.

Cell Culture and Treatment

-

Cell Lines: L1210 (murine leukemia) cells are a commonly used model to study the effects of this compound.

-

Culture Conditions: Cells are typically maintained in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations for specific durations to assess its effects.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium (B1200493) iodide (PI) staining is the standard method for analyzing cell cycle distribution.

-

Principle: PI is a fluorescent dye that intercalates with DNA. The amount of fluorescence emitted is directly proportional to the DNA content of the cell. Cells in the G1 phase have a 2n DNA content, while cells in the G2/M phase have a 4n DNA content. Cells in the S phase have a DNA content between 2n and 4n.

-

Protocol:

-

Harvest and Fixation: Harvest cells by centrifugation and wash with phosphate-buffered saline (PBS). Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.

-

Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).

-

Analysis: Analyze the stained cells using a flow cytometer. The data is then processed to generate a histogram representing the distribution of cells in the G1, S, and G2/M phases of the cell cycle.

-

Western Blot Analysis of Cell Cycle Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in cell cycle regulation.

-

Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane. The membrane is then probed with specific primary antibodies against the target proteins (e.g., p53, p21, cyclin D1, CDK4), followed by a secondary antibody conjugated to an enzyme that allows for detection.

-

Protocol:

-

Protein Extraction: Lyse the treated and control cells in a lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. The intensity of the bands is quantified to determine the relative protein expression levels.

-

Visualizing the Signaling Pathways and Workflows

To better understand the complex interactions involved in this compound-induced G1 arrest, the following diagrams have been generated using Graphviz.

Signaling Pathway of this compound-Induced G1 Arrest

Caption: Proposed signaling pathway of this compound-induced G1 cell cycle arrest.

Experimental Workflow for Cell Cycle Analysis

Caption: Workflow for analyzing cell cycle distribution by flow cytometry.

Experimental Workflow for Western Blot Analysis

Preliminary In Vivo Studies of Kazusamycin B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vivo studies of Kazusamycin B, an antitumor antibiotic isolated from Streptomyces sp. No. 81-484. The information presented herein is compiled from available scientific literature and is intended to serve as a foundational resource for professionals in drug development and cancer research.

Core Findings and In Vivo Antitumor Spectrum

This compound has demonstrated a broad spectrum of antitumor activity in various preclinical in vivo models.[1] Intraperitoneal administration of this antibiotic has shown efficacy in inhibiting the growth of several murine tumors.[1] Notably, its effectiveness is comparable to that of its analog, Kazusamycin A.[1]

Key highlights of in vivo studies include:

-

Efficacy in Murine Tumor Models: this compound has shown inhibitory effects on the growth of Sarcoma 180 (S180), P388 leukemia, EL-4 lymphoma, and B16 melanoma.[1]

-

Activity Against Drug-Resistant and Metastatic Cancers: The compound is also active against doxorubicin-resistant P388 leukemia, hepatic metastases of L5178Y-ML lymphoma, and pulmonary metastases of 3LL Lewis lung carcinoma.[1]

-

Human Tumor Xenograft Activity: Efficacy has been observed in nude mice xenografted with human mammary cancer MX-1.[1]

-

Variable Sensitivity: The antitumor activity of this compound appears to be tumor-specific, with weaker effects observed against L1210 leukemia and human lung cancer LX-1 xenografts.[1]

Data Presentation

In Vitro Cytotoxicity

While this guide focuses on in vivo studies, the in vitro cytotoxicity of this compound provides essential context for its antitumor potential.

| Cell Line | IC50 Value | Notes |

| General Tumor Cells | ~1 ng/ml (at 72 hours) | Broad cytotoxic activity.[1] |

| L1210 Leukemia | 0.0018 µg/ml | Potent cytocidal activity.[2] |

| P388 Leukemia | 0.0016 µg/ml (IC100) | High potency observed.[2] |

| HeLa Cells | ~1 ng/ml (at 72 hours) | Cytotoxicity is dependent on incubation time.[3] |

In Vivo Efficacy (Qualitative Summary)

Detailed quantitative data from in vivo studies, such as specific tumor growth inhibition (TGI) percentages and dose-response curves, are not extensively available in the public domain. The table below provides a qualitative summary of the reported in vivo antitumor activity.

| Tumor Model | Host | Route of Administration | Efficacy |

| Sarcoma 180 (S180) | Mice | Intraperitoneal | Effective |

| P388 Leukemia | Mice | Intraperitoneal | Effective |

| EL-4 Lymphoma | Mice | Intraperitoneal | Effective |

| B16 Melanoma | Mice | Intraperitoneal | Effective |

| Doxorubicin-Resistant P388 | Mice | Intraperitoneal | Active |

| L5178Y-ML (Hepatic Metastases) | Mice | Intraperitoneal | Active |

| 3LL Lewis Lung (Pulmonary Metastases) | Mice | Intraperitoneal | Active |

| MX-1 Human Mammary Cancer Xenograft | Nude Mice | Intraperitoneal | Active |

| L1210 Leukemia | Mice | Intraperitoneal | Weaker Activity |

| LX-1 Human Lung Cancer Xenograft | Nude Mice | Intraperitoneal | Weaker Activity |

Experimental Protocols

Detailed experimental protocols from the preliminary in vivo studies are not fully available in the reviewed literature. However, based on the provided information, a general methodology can be outlined.

General In Vivo Experimental Workflow

References

Methodological & Application

Kazusamycin B In Vitro Cytotoxicity Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Kazusamycin B is a potent antitumor antibiotic known for its cytotoxic effects against various cancer cell lines. Its mechanism of action involves the inhibition of cell growth and the induction of cell cycle arrest at the G1 phase. Additionally, it has been observed to moderately inhibit RNA synthesis. This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using a standard colorimetric method, the MTT assay, with a focus on the murine leukemia cell line L1210.

Data Presentation

The following table summarizes the reported in vitro cytotoxic activity of this compound against murine leukemia cell lines.

| Cell Line | IC50 (µg/mL) | IC100 (µg/mL) | Reference |

| L1210 | 0.0018 | - | [1] |

| P388 | - | 0.0016 | [1] |

Experimental Protocols

Cell Culture of L1210 Cells

The L1210 cell line is a murine lymphocytic leukemia line cultured in suspension.

Materials:

-

L1210 cell line (e.g., ATCC® CCL-219™)

-

DMEM (Dulbecco's Modified Eagle's Medium)

-

Horse Serum (heat-inactivated)

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

Sterile tissue culture flasks (e.g., T-75)

-

Sterile centrifuge tubes

-

Incubator (37°C, 5% CO2)

Procedure:

-

Prepare complete growth medium by supplementing DMEM with 10% heat-inactivated horse serum and 1% Penicillin-Streptomycin.

-

Thaw a cryopreserved vial of L1210 cells rapidly in a 37°C water bath.

-

Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium.

-

Centrifuge at 125 x g for 5-7 minutes.

-

Discard the supernatant and gently resuspend the cell pellet in 10 mL of fresh complete growth medium.

-

Transfer the cell suspension to a T-75 tissue culture flask.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture the cells every 2-3 days to maintain a cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

This compound Stock Solution Preparation

Materials:

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Prepare a 1 mg/mL stock solution of this compound in DMSO.

-

Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

In Vitro Cytotoxicity Assay using MTT

This protocol is adapted for suspension cells like L1210.

Materials:

-

L1210 cells in logarithmic growth phase

-

Complete growth medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile-filtered)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

96-well flat-bottom microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Count the L1210 cells using a hemocytometer and assess viability (should be >95%).

-

Dilute the cell suspension in complete growth medium to a final concentration of 5 x 10^4 cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).

-

Include wells with medium only to serve as a blank control.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound from the stock solution in complete growth medium. A suggested starting range is 0.0001 µg/mL to 1 µg/mL.

-

Add 100 µL of the diluted this compound solutions to the respective wells.

-

Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.

-

The final volume in each well will be 200 µL.

-

-

Incubation:

-

Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 4 hours at 37°C, protected from light.

-

Add 100 µL of the solubilization solution to each well.

-

Gently pipette up and down to dissolve the formazan (B1609692) crystals.

-

Incubate the plate overnight at 37°C in the dark to ensure complete solubilization.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

-

-

Data Analysis:

-